3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2,4-dimethoxybenzoate
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Overview
Description
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2,4-dimethoxybenzoate is a complex organic compound characterized by its intricate molecular structure. This compound features a pyrazole ring substituted with a phenyl group and a phenylsulfonyl group, along with a 2,4-dimethoxybenzoate moiety. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2,4-dimethoxybenzoate typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of phenylhydrazine with a suitable β-diketone or β-ketoester under acidic conditions to form the pyrazole ring
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The phenylsulfonyl group can be oxidized to form sulfones or sulfoxides.
Reduction: : The pyrazole ring can be reduced to form pyrazolidines.
Substitution: : The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Electrophilic substitution may involve reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution may use alkyl halides or amines.
Major Products Formed
Oxidation: : Sulfones or sulfoxides.
Reduction: : Pyrazolidines.
Substitution: : Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme-substrate interactions or as a tool in molecular biology to investigate cellular processes. Its potential bioactivity makes it a candidate for drug discovery and development.
Medicine
The compound's potential medicinal applications include its use as an anti-inflammatory, antioxidant, or anticancer agent. Its ability to interact with biological targets could lead to the development of new therapeutic drugs.
Industry
In the industrial sector, this compound could be utilized in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2,4-dimethoxybenzoate exerts its effects depends on its specific biological target. It may interact with enzymes, receptors, or other cellular components to modulate biological processes. The molecular pathways involved could include inhibition of specific enzymes, modulation of signaling pathways, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: : These compounds share structural similarities with the pyrazole ring and are known for their diverse biological activities.
Sulfonyl-containing compounds: : Compounds with phenylsulfonyl groups are often used in pharmaceuticals and agrochemicals due to their reactivity and stability.
Benzoate derivatives: : These compounds are commonly used in the synthesis of esters and have various industrial applications.
Uniqueness
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2,4-dimethoxybenzoate stands out due to its unique combination of functional groups and its potential applications in multiple fields. Its complex structure and reactivity make it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2,4-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6S/c1-17-23(34(29,30)20-12-8-5-9-13-20)24(27(26-17)18-10-6-4-7-11-18)33-25(28)21-15-14-19(31-2)16-22(21)32-3/h4-16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNGHZTYJWFZPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=C(C=C(C=C3)OC)OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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